

Initial Toxicity Screening of Adecypenol: A Technical Guide

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Compound of Interest		
Compound Name:	Adecypenol	
Cat. No.:	B15552946	Get Quote

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Abstract: This document provides a comprehensive technical overview of the initial toxicity screening of the novel synthetic compound **Adecypenol**. The guide is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols, summarized toxicological data, and visual representations of key workflows and potential mechanistic pathways. The enclosed data is derived from a preliminary suite of in vivo and in vitro assays designed to characterize the acute toxicity profile of **Adecypenol** and identify potential hazards for further investigation.

Introduction

Adecypenol is a novel small molecule compound under investigation for its potential therapeutic applications. As a prerequisite for further preclinical development, a panel of initial toxicity studies was conducted to establish a preliminary safety profile. This guide details the methodologies and findings of these foundational assays, including acute oral toxicity, in vitro cytotoxicity, and mutagenicity potential. The objective is to provide a clear and concise summary of the toxicological data to inform risk assessment and guide the design of subsequent, more comprehensive safety studies.

Acute Oral Toxicity - Rodent Model

An acute oral toxicity study was performed to determine the potential for lethality after a single dose of **Adecypenol** and to identify clinical signs of toxicity. The study was conducted in



female Sprague-Dawley rats using the Up-and-Down Procedure (UDP) as per OECD Guideline 425.

Data Summary: Acute Oral Toxicity

The study aimed to determine the median lethal dose (LD50) of **Adecypenol**. The results are summarized below.

Parameter	Value	Classification
LD50 Estimate	1,250 mg/kg	GHS Category 4
95% Confidence Interval	850 - 1,800 mg/kg	Harmful if swallowed
Primary Clinical Signs	Lethargy, piloerection, ataxia	Central Nervous System
Observation Period	14 days	-

Experimental Protocol: Acute Oral Toxicity (UDP)

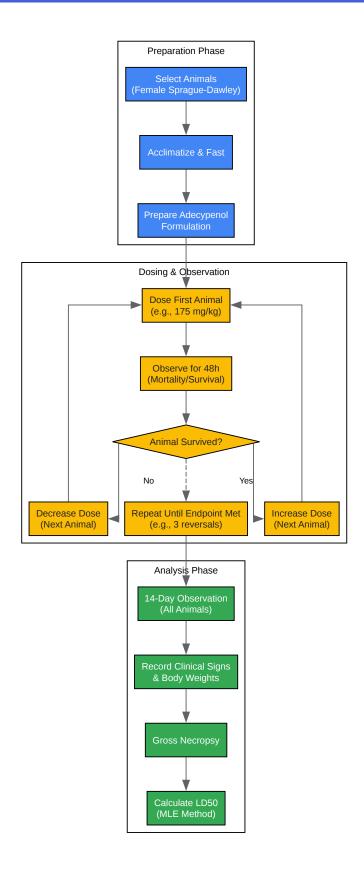
- Test System: Female Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g. Animals were fasted overnight prior to dosing.
- Dose Administration: Adecypenol was formulated in 0.5% carboxymethylcellulose and administered via oral gavage.
- Procedure: A single animal was dosed at a starting dose of 175 mg/kg.
 - If the animal survived, the next animal was dosed at a higher level (3.2x factor).
 - If the animal died, the next animal was dosed at a lower level.
- Observations: Animals were observed for mortality and clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weights were recorded on Days 0, 7, and 14.
- Pathology: All animals were subjected to gross necropsy at the end of the observation period.



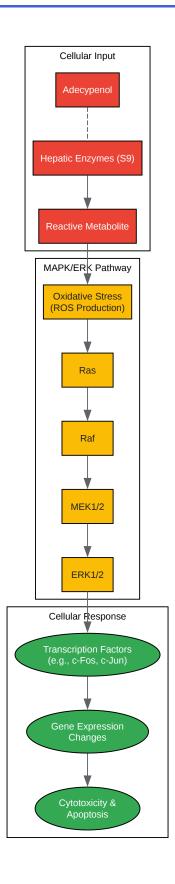
• Data Analysis: The LD50 was calculated using the Maximum Likelihood Estimation (MLE) method.

Workflow: Acute Oral Toxicity Study









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